4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This specific compound features a sulfonamide group attached to a fluorinated biphenyl structure, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(4-fluorophenyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, although these reactions are less common.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biphenyl derivatives with extended conjugation .
Scientific Research Applications
4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Biological Research: The compound can be used as a probe to study enzyme interactions and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The fluorine atoms can enhance binding affinity and selectivity for certain targets, making the compound more effective .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-phenylbenzenesulfonamide
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 4-fluoro-N-(4-phenoxyphenyl)benzenesulfonamide
Uniqueness
4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms on the biphenyl structure can enhance its stability and binding properties compared to similar compounds .
Properties
Molecular Formula |
C18H13F2NO2S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H13F2NO2S/c19-15-6-4-13(5-7-15)14-2-1-3-17(12-14)21-24(22,23)18-10-8-16(20)9-11-18/h1-12,21H |
InChI Key |
LPMBOBAJKHSSER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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